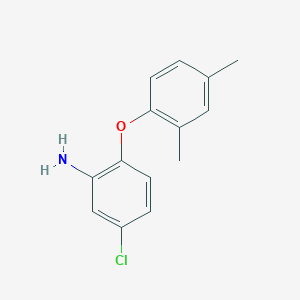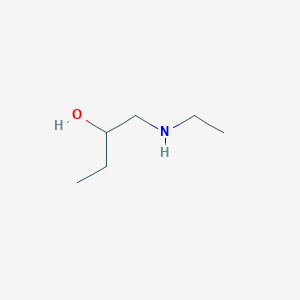
1-(Ethylamino)butan-2-ol
Overview
Description
The compound 1-(Ethylamino)butan-2-ol is not directly mentioned in the provided papers. However, we can infer some information about related compounds that may share similar properties or synthetic pathways. For instance, 2-ethyl-1-butanol is a branched chain saturated alcohol with a hydroxyl group and a carbon chain with methyl side chains . This structure is somewhat related to 1-(Ethylamino)butan-2-ol, which would also contain a branched chain and functional groups attached to the carbon backbone.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate from butanoic acid and o-phenylenediamine includes condensation, oxidation, esterification, and the Grignard reaction . Although this does not directly describe the synthesis of 1-(Ethylamino)butan-2-ol, similar synthetic strategies could potentially be applied, such as the use of Grignard reagents which are commonly used in the formation of carbon-nitrogen bonds.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(Ethylamino)butan-2-ol can be complex, with the possibility of tautomerism and the presence of strong intramolecular hydrogen bonds, as seen in the enaminones described in one of the studies . These structural features can significantly influence the physical and chemical properties of the molecules.
Chemical Reactions Analysis
The chemical behavior of related compounds includes the formation of stable complexes with metals, as demonstrated by the reaction of a butan-2-one oxime derivative with copper(II) to form a highly stable complex . This suggests that 1-(Ethylamino)butan-2-ol could also participate in coordination chemistry, potentially forming complexes with metal ions due to the presence of both amino and hydroxyl functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(Ethylamino)butan-2-ol can be deduced from spectroscopic data. For instance, the vibrational assignment, HOMO-LUMO, and NBO analysis of a similar compound was performed using FTIR, FT-Raman, and density functional theory (DFT) . These analyses provide insights into the stability of the molecule, electronic properties, and potential reactivity. The presence of hyperconjugative interactions and charge delocalization, as revealed by NBO analysis, could also be relevant for 1-(Ethylamino)butan-2-ol .
Scientific Research Applications
Solvation Studies
1-(Ethylamino)butan-2-ol has been explored in the context of solvation, particularly in the study of Brooker's merocyanine solvation in binary solvent mixtures. This research has provided insights into solvent-solvent interactions and the synergistic effects observed in many binary mixtures, revealing the roles of hydrogen bonding and solvophobic interactions in solvation processes (Bevilaqua, Silva & Machado, 2004).
Analytical Chemistry
The compound plays a role in the spectrophotometric determination of copper in pharmaceutical and biological samples. Its ability to form stable complexes with copper(II) in alkaline medium enables its use as a reagent in analytical methods that are sensitive, accurate, and tolerant to many foreign substances (Dalman, Tüfekçi, Nohut, Güner & Karaböcek, 2002).
Chiral Ionic Liquids
Research into chiral ionic liquids has also utilized 1-(Ethylamino)butan-2-ol, particularly in understanding chiral recognition in such liquids. The study reveals how both chiral molecules and achiral cations in ionic liquids contribute to creating a favorable environment for solutes like 1-(Ethylamino)butan-2-ol, leading to asymmetric inducement and potential applications in chiral separations and syntheses (Blasius, Zaby, Hollóczki & Kirchner, 2021).
Antiinflammatory Activity
In the field of medicinal chemistry, analogues of 4-(6-methoxy-2-naphthyl)butan-2-one, related to 1-(Ethylamino)butan-2-ol, have been synthesized and evaluated for their antiinflammatory activity. This research has indicated the potential of compounds with a butan-2-one side chain in developing new antiinflammatory agents (Goudie, Gaster, Lake, Rose, Freeman, Hughes & Miller, 1978).
Liquid Phase Behavior
The compound has been studied in the context of liquid phase behavior, particularly in binary mixtures with ionic liquids. These studies provide insights into the solubility and miscibility of ionic liquids in various alcohols, including 1-(Ethylamino)butan-2-ol, contributing to the understanding of molecular interactions in such mixtures (Domańska & Marciniak, 2007).
Synthesis and Catalysis
1-(Ethylamino)butan-2-ol has also been involved in studies of synthesis and catalysis. For instance, the synthesis of chiral building blocks and the catalytic decomposition of alcohols have leveraged compounds related to 1-(Ethylamino)butan-2-ol, showcasing its role in advancing synthetic methods and understanding catalytic processes (Youngblood, Nichols, Coleman & Thompson, 1978).
properties
IUPAC Name |
1-(ethylamino)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(8)5-7-4-2/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLAKNMVEGRRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600102 | |
| Record name | 1-(Ethylamino)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylamino)butan-2-ol | |
CAS RN |
68058-17-3 | |
| Record name | 1-(Ethylamino)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





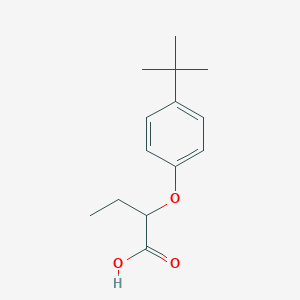


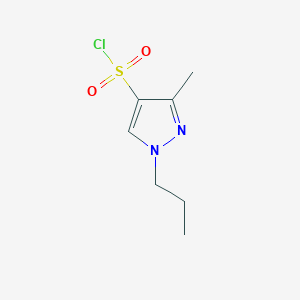

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)


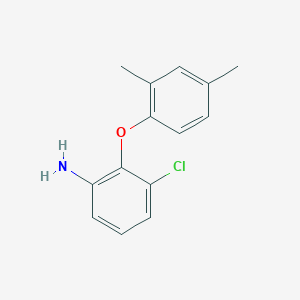
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)
